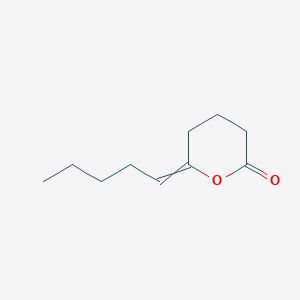![molecular formula C15H20N2O B14262287 2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile CAS No. 139158-07-9](/img/structure/B14262287.png)
2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methoxyphenyl group and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-methoxybenzyl chloride and an appropriate catalyst such as aluminum chloride.
Addition of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction using cyanogen bromide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride for Friedel-Crafts alkylation.
Major Products
Oxidation Products: Corresponding carboxylic acids or ketones.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone: Known for its psychoactive properties.
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: Known for its medicinal applications.
Uniqueness
2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
139158-07-9 |
|---|---|
Fórmula molecular |
C15H20N2O |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
2-[(3-methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile |
InChI |
InChI=1S/C15H20N2O/c1-17-9-4-3-8-15(17,12-16)11-13-6-5-7-14(10-13)18-2/h5-7,10H,3-4,8-9,11H2,1-2H3 |
Clave InChI |
HFBGTKSBNLORRZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCCC1(CC2=CC(=CC=C2)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



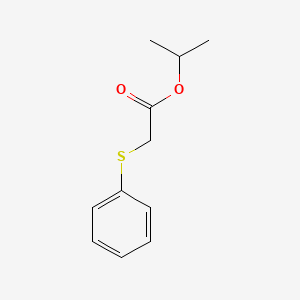

![Silane, trimethyl[[2-methyl-3-(1-methylethyl)-1-cyclopenten-1-yl]oxy]-](/img/structure/B14262220.png)
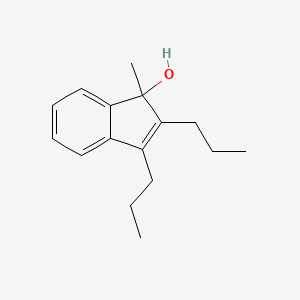
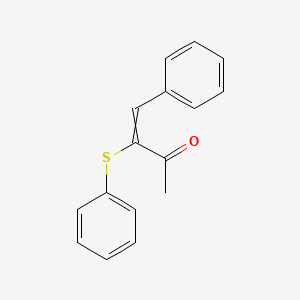
![(3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14262244.png)

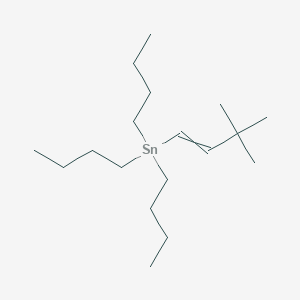
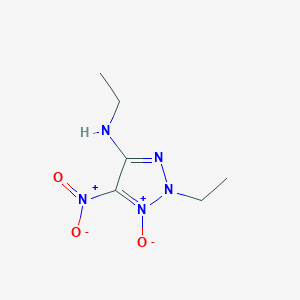
![2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide](/img/structure/B14262275.png)
